

Application Notes and Protocols for Crenolanib in In Vivo Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of crenolanib in in vivo mouse xenograft models, focusing on acute myeloid leukemia (AML). The information compiled is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of crenolanib.

Introduction

Crenolanib is a potent and selective type I tyrosine kinase inhibitor (TKI) that targets FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) alpha (PDGFRA) and beta (PDGFRB). Activating mutations in FLT3 are common in AML and are associated with a poor prognosis. Crenolanib has demonstrated efficacy against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, making it a promising therapeutic agent. These protocols outline the methodologies for evaluating crenolanib in preclinical mouse xenograft models.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and schedules of crenolanib used in various in vivo mouse xenograft studies.

Table 1: Crenolanib Dosage and Administration in Mouse Xenograft Models



Cell Line	Mouse Strain	Crenolanib Dosage	Administrat ion Route	Treatment Schedule	Reference
MV4-11	NSG	15 mg/kg	Intraperitonea I (IP)	Once daily, Monday to Friday for 3 consecutive weeks	[1]
MV4-11	NSG	15 mg/kg	Intraperitonea I (IP)	Once daily	[1]
MOLM-13	NSG	15 mg/kg	Intraperitonea I (IP)	Twice daily, 5 days per week	[2]
A549	Nude Mice	10 mg/kg	Intraperitonea I (IP)	Every other day for approximatel y 2 weeks	
A549	Nude Mice	20 mg/kg	Intraperitonea I (IP)	Every other day for approximatel y 2 weeks	_

Table 2: Vehicle Formulations for Crenolanib Administration



Administration Route	Vehicle Composition	Reference
Intraperitoneal (IP)	10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300	
Oral	Formulations using N-Methyl- 2-pyrrolidone (NMP) and Captisol® have been reported for similar compounds. A specific formulation for crenolanib for oral gavage in mice was not detailed in the provided search results.	

Experimental Protocols

Protocol 1: Preparation of Crenolanib for Intraperitoneal Administration

Materials:

- Crenolanib besylate powder
- 1-methyl-2-pyrrolidinone (NMP)
- Polyethylene glycol 300 (PEG300)
- Sterile, pyrogen-free microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (27-30 gauge)

Procedure:

• Vehicle Preparation: Prepare the vehicle solution by mixing 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300. For example, to prepare 1 mL of vehicle, mix 100 μ L of



NMP with 900 µL of PEG300.

Crenolanib Dissolution:

- Weigh the required amount of crenolanib besylate powder based on the desired final concentration and the number of animals to be treated.
- In a sterile microcentrifuge tube, add the appropriate volume of the prepared vehicle to the crenolanib powder.
- Vortex the mixture thoroughly until the crenolanib is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
- Final Preparation:
 - Prepare the solution fresh on each day of dosing.
 - Draw the required volume of the crenolanib solution into a sterile syringe fitted with a 27-30 gauge needle for injection.

Protocol 2: Establishment of an AML Cell Line-Derived Xenograft (CDX) Model (MV4-11 and MOLM-13)

Materials:

- MV4-11 or MOLM-13 human AML cell lines
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- Sterile phosphate-buffered saline (PBS)
- Matrigel® Basement Membrane Matrix (optional, but can improve tumor take rate)
- 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
- Sterile syringes and needles (27-gauge)



Hemocytometer and trypan blue solution

Procedure:

- Cell Culture: Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Harvest cells during the logarithmic growth phase.
- Cell Preparation for Injection:
 - Count the cells using a hemocytometer and assess viability with trypan blue exclusion;
 viability should be >95%.
 - \circ Centrifuge the cells and resuspend the pellet in sterile PBS at the desired concentration. A common concentration is 5 x 10⁶ to 10 x 10⁷ cells per 100-200 μ L.
 - (Optional) For subcutaneous injection, mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Keep the cell/Matrigel mixture on ice to prevent polymerization.
- Tumor Cell Implantation:
 - \circ Subcutaneous (SC) Injection: Inject 100-200 μ L of the cell suspension (with or without Matrigel®) subcutaneously into the right flank of each mouse using a 27-gauge needle.
 - o Intravenous (IV) Injection (for disseminated leukemia model): Inject 1-5 x 10^6 cells in 100-200 μ L of sterile PBS into the lateral tail vein of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation (for SC models) or signs of disease progression (for IV models), such as weight loss, ruffled fur, or hind-limb paralysis.
 - For SC models, measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
 - For IV models, engraftment can be monitored by bioluminescence imaging if using luciferase-expressing cell lines, or by analyzing peripheral blood for the presence of human CD45+ cells by flow cytometry.

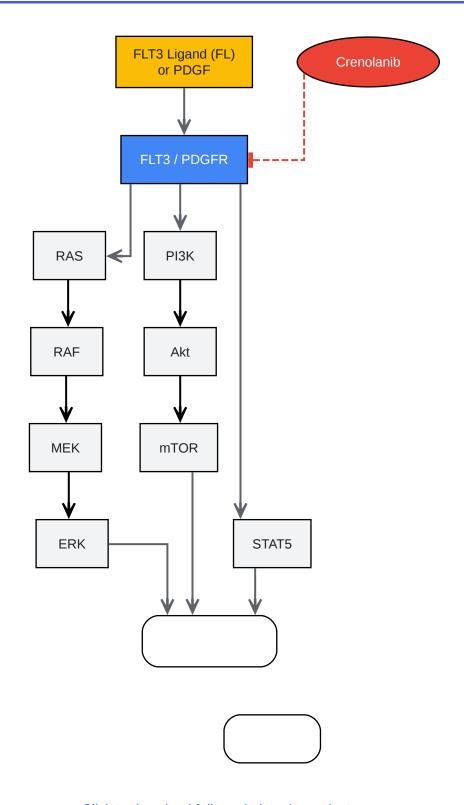


• Initiation of Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³) or when there is evidence of leukemia engraftment, randomize the mice into treatment and control groups and begin crenolanib administration as per the desired schedule.

Signaling Pathways and Experimental Workflows Crenolanib Signaling Pathway

Crenolanib inhibits the receptor tyrosine kinases FLT3 and PDGFR. In AML, constitutively active mutant FLT3 drives cell proliferation and survival through downstream signaling pathways including the RAS/MEK/ERK and PI3K/Akt/mTOR pathways, as well as STAT5 activation. By inhibiting FLT3, crenolanib blocks these downstream signals, leading to apoptosis of leukemic cells. Similarly, inhibition of PDGFR can impact tumor growth and angiogenesis.





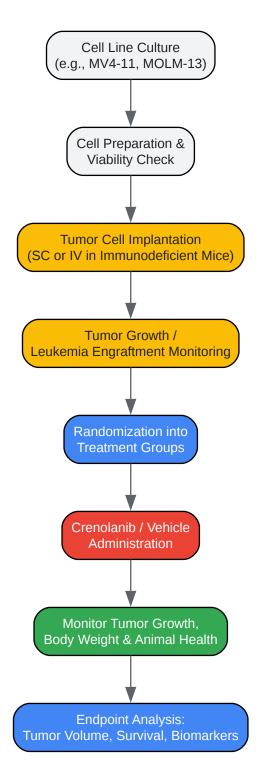
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Caption: Crenolanib inhibits FLT3 and PDGFR signaling pathways.

Experimental Workflow for a Mouse Xenograft Study



The following diagram illustrates a typical workflow for an in vivo efficacy study of crenolanib in a mouse xenograft model.



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Caption: Workflow for crenolanib efficacy testing in a mouse xenograft model.



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References

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